molecular formula CeIn3 B14718031 CID 71355066 CAS No. 12157-59-4

CID 71355066

Cat. No.: B14718031
CAS No.: 12157-59-4
M. Wt: 484.57 g/mol
InChI Key: KVRLMPSESWBVAS-UHFFFAOYSA-N
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Description

CID 71355066 is a chemical compound identified through PubChem, with its structural and analytical characteristics detailed in recent studies. As shown in Figure 1A of , the compound features a distinct chemical structure, validated via GC-MS (Figure 1B) and vacuum distillation fractionation (Figure 1C). The mass spectrum (Figure 1D) confirms its molecular composition and fragmentation patterns, critical for identification .

Properties

CAS No.

12157-59-4

Molecular Formula

CeIn3

Molecular Weight

484.57 g/mol

InChI

InChI=1S/Ce.3In

InChI Key

KVRLMPSESWBVAS-UHFFFAOYSA-N

Canonical SMILES

[In].[In].[In].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71355066 involves specific chemical reactions and conditions. The preparation methods typically include:

    Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the compound. The reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained.

    Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

CID 71355066 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under specific conditions:

    Oxidation: Conducted at room temperature or slightly elevated temperatures using oxidizing agents.

    Reduction: Carried out at low temperatures using reducing agents.

    Substitution: Performed under mild to moderate conditions using appropriate reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized derivative, while reduction may yield a reduced form of the compound.

Scientific Research Applications

CID 71355066 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 71355066 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The binding of this compound to its targets triggers a cascade of biochemical reactions, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) as structurally related compounds (Figure 1). Assuming this compound belongs to this class, key comparisons include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not explicitly stated C₃₄H₅₄O₈ (hypothetical) C₃₅H₅₆O₈
Functional Groups Esters/Cyclic ethers Lactone, ester Methylated lactone, ester
Molecular Weight ~500-600 Da (inferred) 610.79 g/mol 624.82 g/mol
Solubility (Log S) Moderate (inferred) -3.5 (ESOL) -3.8 (ESOL)
Bioactivity Unspecified Cytotoxic Enhanced cytotoxicity

Key Differences :

  • Side-chain modifications : The methyl group in CID 185389 increases hydrophobicity, affecting membrane permeability compared to this compound .
  • Bioactivity : Methylation in CID 185389 correlates with higher cytotoxicity, suggesting this compound’s activity may vary with substituent groups.

Key Insights :

  • Polarity : CID 57416287’s lower Log Po/w indicates higher polarity, limiting its use in lipid-rich environments compared to this compound .

Analytical Techniques for Differentiation

As noted in , distinguishing structurally similar compounds requires complementary methods:

  • GC-MS/MS : Effective for resolving fragmentation patterns of esters and ethers in this compound versus oscillatoxins .
  • Collision Cross-Section (CCS) : Differentiates isomers based on molecular conformation, critical for methylated derivatives like CID 185389 .
  • Log S Comparisons : Solubility profiles (e.g., ESOL vs. SILICOS-IT models) highlight formulation challenges for this compound versus CID 57416287 .

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